molecular formula C22H17NO5 B11276948 N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-furamide

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-furamide

Cat. No.: B11276948
M. Wt: 375.4 g/mol
InChI Key: IOEBHMQEDATDJD-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-furamide is a benzofuran-derived compound featuring a 4-methoxybenzoyl group at position 2, a methyl group at position 3, and a furan-2-carboxamide moiety at position 5 of the benzofuran core. Its molecular formula is C22H19NO5, with a molecular weight of 377.39 g/mol . Benzofuran derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and metabolic regulatory properties. This compound is part of a broader class of N-benzoylphenyl furamides synthesized for therapeutic exploration, particularly in metabolic disorders such as hyperlipidemia .

Properties

Molecular Formula

C22H17NO5

Molecular Weight

375.4 g/mol

IUPAC Name

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide

InChI

InChI=1S/C22H17NO5/c1-13-17-12-15(23-22(25)19-4-3-11-27-19)7-10-18(17)28-21(13)20(24)14-5-8-16(26-2)9-6-14/h3-12H,1-2H3,(H,23,25)

InChI Key

IOEBHMQEDATDJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-furamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the reaction of 4-methoxybenzoyl chloride with a suitable benzofuran precursor under acidic conditions . The resulting intermediate is then further reacted with furamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Mechanism of Action

The mechanism of action of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-furamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-furamide can be compared to related compounds, as outlined below:

Table 1: Comparative Analysis of Structurally Similar Compounds

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Differences & Implications References
N-[2-(3-Methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide 3-Methoxybenzoyl; thiophene-2-carboxamide at position 6 C22H17NO4S 391.44 Heterocycle substitution : Thiophene (sulfur atom) may enhance lipophilicity and alter binding kinetics compared to furan.
N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide 4-Chlorobenzoyl (vs. 4-methoxy) C22H15ClNO4 404.82 Electron-withdrawing group : Chloro substituent increases electrophilicity, potentially affecting receptor interactions.
N-[2-(4-Methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2,2-dimethylpropanamide Propanamide replaces furamide C24H25NO4 403.46 Carboxamide chain : Bulkier aliphatic chain may reduce solubility but improve metabolic stability.
N-(4-Benzoylphenyl)-5-methyl-2-furamide (4a) Benzophenone core (vs. benzofuran) C19H15NO3 305.33 Core structure : Benzophenone lacks the fused furan ring, reducing planarity and π-π stacking potential.
N-[2-(4-Methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide Cyclohexanecarboxamide (vs. furamide) C24H25NO4 415.46 Hydrophobicity : Cyclohexane may enhance membrane permeability but reduce aqueous solubility.

Research Findings and Functional Insights

Substituent Position Effects :

  • The anti-hyperlipidemic activity of N-(4-benzoylphenyl)-5-methyl-2-furamide (4a) was superior to its ortho- and meta-substituted analogs (4b, 4c), highlighting the importance of para-substitution for optimal activity .
  • In benzofuran analogs, the 4-methoxy group (electron-donating) in the target compound may enhance resonance stabilization compared to the 4-chloro derivative, which could improve binding to hydrophobic enzyme pockets .

Synthetic Accessibility: Benzofuran derivatives require multi-step synthesis, including cyclization and coupling reactions (e.g., using DCM and DMAP), whereas benzophenone-based analogs (e.g., 4a) are synthesized via direct acylation, offering simpler scalability .

Biological Activity Trends :

  • Compounds with furamide groups (e.g., the target compound) demonstrate moderate to high metabolic stability in preclinical models, whereas propanamide variants show prolonged half-lives due to reduced susceptibility to amidase cleavage .

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